N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride
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Overview
Description
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthamide core, which is a derivative of naphthalene, and is functionalized with an ethylpiperazine sulfonyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride typically involves multiple steps:
Formation of the Naphthamide Core: The initial step involves the formation of the 2-naphthamide core through the reaction of 2-naphthoic acid with an amine under dehydrating conditions.
Introduction of the Ethylpiperazine Group: The ethylpiperazine group is introduced via nucleophilic substitution reactions. This step often involves the use of ethylpiperazine and a suitable sulfonyl chloride.
Final Assembly and Hydrochloride Formation: The final step involves the coupling of the sulfonylated ethylpiperazine with the naphthamide core, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethylpiperazine moiety may enhance the compound’s ability to cross cell membranes, facilitating its intracellular effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methylpiperazin-1-yl)sulfonyl)phenylacetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide hydrochloride is unique due to its specific combination of a naphthamide core with an ethylpiperazine sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to form a hydrochloride salt enhances its solubility and stability, further distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S.ClH/c1-2-21-10-12-22(13-11-21)26(24,25)14-9-20-19(23)18-8-7-16-5-3-4-6-17(16)15-18;/h3-8,15H,2,9-14H2,1H3,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJAQEAHMQJAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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